molecular formula C16H12N2O2 B13815894 4,4'-Diisocyano-3,3'-dimethoxybiphenyl

4,4'-Diisocyano-3,3'-dimethoxybiphenyl

Cat. No.: B13815894
M. Wt: 264.28 g/mol
InChI Key: COGJHPOLPFAHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Diisocyano-3,3’-dimethoxybiphenyl is an organic compound with the molecular formula C16H12N2O2 It is characterized by the presence of two isocyanate groups and two methoxy groups attached to a biphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Diisocyano-3,3’-dimethoxybiphenyl typically involves the reaction of 4,4’-diaminobiphenyl with phosgene in the presence of a base. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently undergoes cyclization to form the desired isocyanate compound. The reaction conditions generally include:

    Temperature: 0-5°C for the initial formation of the carbamoyl chloride, followed by room temperature for the cyclization step.

    Solvent: Commonly used solvents include dichloromethane or chloroform.

    Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of 4,4’-Diisocyano-3,3’-dimethoxybiphenyl follows similar synthetic routes but on a larger scale. The process involves:

    Continuous flow reactors: To ensure efficient mixing and heat transfer.

    Automated control systems: To maintain optimal reaction conditions and ensure product consistency.

    Purification: Typically involves recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

4,4’-Diisocyano-3,3’-dimethoxybiphenyl undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction of the isocyanate groups can yield amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products

    Oxidation: Urea derivatives.

    Reduction: Amines.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4,4’-Diisocyano-3,3’-dimethoxybiphenyl has several applications in scientific research:

    Materials Science: Used in the synthesis of polymers and advanced materials due to its ability to form strong covalent bonds.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Biological Research: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.

    Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate groups.

Mechanism of Action

The mechanism of action of 4,4’-Diisocyano-3,3’-dimethoxybiphenyl primarily involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as amines, alcohols, and thiols to form urea, carbamate, and thiocarbamate linkages, respectively. The molecular targets and pathways involved include:

    Nucleophilic Addition: The isocyanate groups undergo nucleophilic addition reactions with various nucleophiles.

    Polymerization: Can participate in polymerization reactions to form polyurethanes and other polymeric materials.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Diisocyanato-3,3’-dimethylbiphenyl
  • 4,4’-Diisocyanato-3,3’-dihydroxybiphenyl
  • 4,4’-Diisocyanato-3,3’-dichlorobiphenyl

Uniqueness

4,4’-Diisocyano-3,3’-dimethoxybiphenyl is unique due to the presence of methoxy groups, which can influence its reactivity and solubility. Compared to its analogs, the methoxy groups can provide additional sites for chemical modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

1-isocyano-4-(4-isocyano-3-methoxyphenyl)-2-methoxybenzene

InChI

InChI=1S/C16H12N2O2/c1-17-13-7-5-11(9-15(13)19-3)12-6-8-14(18-2)16(10-12)20-4/h5-10H,3-4H3

InChI Key

COGJHPOLPFAHQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#[C-])OC)[N+]#[C-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.